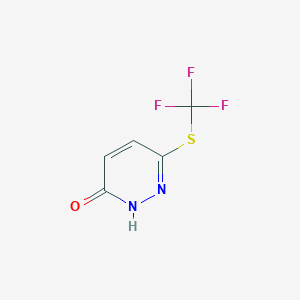

6-(Trifluoromethylsulfanyl)pyridazin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFYIZZMOBSAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Trifluoromethylsulfanyl Pyridazin 3 Ol and Its Derivatives

Retrosynthetic Analysis of the Pyridazin-3-ol Scaffold

A logical retrosynthetic analysis of the target molecule, 6-(Trifluoromethylsulfanyl)pyridazin-3-ol, suggests two primary disconnection points. The first and most evident disconnection is the carbon-sulfur bond of the trifluoromethylsulfanyl group. This leads to a pyridazin-3-ol intermediate, which requires subsequent functionalization at the C6 position. A common and effective precursor for such a transformation would be a 6-halopyridazin-3-ol, a substrate primed for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

The second key disconnection breaks down the pyridazine (B1198779) ring itself. The most reliable and widely used method for constructing the pyridazin-3(2H)-one core involves the cyclocondensation of a γ-keto acid or a related 1,4-dicarbonyl precursor with hydrazine (B178648). youtube.com This disconnection breaks the N-N bond and the C-N bond, leading back to simple, often commercially available starting materials. This two-pronged retrosynthetic strategy provides a clear and versatile roadmap for the synthesis of the title compound and its derivatives.

Strategies for Introducing the Trifluoromethylsulfanyl Group

The incorporation of the trifluoromethylsulfanyl (SCF3) group is a critical step in the synthesis. This moiety is highly valued in medicinal chemistry due to its unique electronic properties and high lipophilicity. Various strategies, categorized by the nature of the SCF3-donating reagent, can be employed.

Electrophilic Trifluoromethylthiolation Approaches

Electrophilic trifluoromethylthiolation involves the reaction of a nucleophilic substrate with a reagent that delivers an "SCF3+" equivalent. The pyridazin-3-ol scaffold, existing in tautomeric equilibrium with its pyridazin-3(2H)-one form, can act as a carbon-centered nucleophile, making it a suitable candidate for this approach.

A range of stable, easy-to-handle electrophilic reagents have been developed for this purpose. Notable examples include N-trifluoromethylthiosaccharin researchgate.netacs.org, N-trifluoromethylthiophthalimide nih.gov, and other sulfonium (B1226848) or hypervalent iodine-based reagents. acs.orgnih.gov These reagents have been shown to effectively trifluoromethylthiolate various nucleophiles, including active methylene (B1212753) compounds and electron-rich aromatic systems. The reaction with a pyridazin-3-one precursor would likely occur at a nucleophilic carbon position, such as C4 or C6, depending on the substitution pattern and reaction conditions.

Table 1: Selected Electrophilic Trifluoromethylthiolating Reagents

| Reagent Name | Structure | Typical Applications |

|---|---|---|

| N-Trifluoromethylthiosaccharin | Trifluoromethylthiolation of arenes, alkenes, and carbon nucleophiles. researchgate.netacs.org | |

| N-Trifluoromethylthiophthalimide | Catalytic asymmetric trifluoromethylsulfenylation of carbonyl compounds. nih.gov |

Nucleophilic Trifluoromethylthiolation Approaches

Nucleophilic approaches utilize a reagent that acts as an "SCF3-" synthon, which then reacts with an electrophilic substrate. In the context of synthesizing this compound, a suitable electrophile would be a 6-halopyridazin-3-ol (e.g., 6-chloro- or 6-bromopyridazin-3-ol).

Several methods for generating nucleophilic SCF3 species have been reported. Silver trifluoromethylthiolate (AgSCF3) has been used for the nucleophilic trifluoromethylthiolation of bromoalkynones. rsc.org Another strategy involves the generation of a nucleophilic SCF3 anion from precursors like thiophosgene (B130339) in a continuous flow system, which can then be used in nucleophilic aromatic substitution (SNAr) reactions. acs.org Additionally, reagents such as O-octadecyl-S-trifluorothiolcarbonate (Zard's reagent) rsc.org or combinations of the Langlois reagent and a phosphine (B1218219) nih.gov can generate the necessary nucleophilic species. The reaction of one of these nucleophilic reagents with a 6-halopyridazin-3-ol would provide a direct route to the target compound.

Radical Trifluoromethylthiolation Methodologies

Radical-based methods offer an alternative pathway for installing the SCF3 group, often under mild conditions. These reactions involve the generation of the trifluoromethylthio radical (•SCF3), which can then engage with a suitable substrate.

The •SCF3 radical can be generated from various sources. Interestingly, some electrophilic reagents, such as N-trifluoromethylthiosaccharin, can serve as radical sources under photoredox catalysis conditions. researchgate.net Silver trifluoromethylthiolate (AgSCF3) is another versatile precursor that can initiate radical cascade cyclization reactions upon thermal or photochemical activation, demonstrating its utility in forming complex SCF3-containing heterocycles. nih.govrsc.orgacs.orgrsc.org A plausible strategy would involve the reaction of a 6-substituted pyridazine, such as a 6-iodopyridazine derivative, with a radical •SCF3 source, potentially mediated by a transition metal or light.

Construction of the Pyridazinone/Pyridazinol Ring System

The formation of the core heterocyclic structure is the foundational step of the synthesis. The pyridazin-3(2H)-one ring, which is the tautomer of pyridazin-3-ol, is a common structural motif in many biologically active compounds.

Cyclocondensation Reactions with 1,4-Dicarbonyl Precursors and Hydrazines

The most fundamental and widely employed method for constructing the pyridazin-3(2H)-one ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. youtube.comyoutube.com For the synthesis of pyridazin-3(2H)-ones specifically, γ-keto acids (or their ester equivalents) are the ideal 1,4-dicarbonyl precursors.

The reaction proceeds by initial condensation of hydrazine with one of the carbonyl groups to form a hydrazone, followed by intramolecular cyclization via attack on the second carbonyl group, and subsequent dehydration to yield the stable pyridazinone ring. This method is robust, high-yielding, and tolerates a wide variety of substituents on the keto acid precursor, allowing for the synthesis of a diverse library of pyridazinone derivatives. acs.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-Halopyridazin-3-ol |

| Pyridazin-3(2H)-one |

| γ-Keto acid |

| Hydrazine |

| N-Trifluoromethylthiosaccharin |

| N-Trifluoromethylthiophthalimide |

| Silver trifluoromethylthiolate |

| O-Octadecyl-S-trifluorothiolcarbonate |

| 6-Chloropyridazin-3-ol |

| 6-Bromopyridazin-3-ol |

Annulation Strategies for Pyridazine Formation

The formation of the pyridazine ring, a critical step in the synthesis of the target compound and its derivatives, is often accomplished through annulation reactions. These strategies typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. nih.govresearchgate.net This fundamental approach constructs the six-membered diazine ring.

Alternative and more advanced annulation methods have been developed to provide access to a wider range of substituted pyridazines. These include:

Inverse-electron-demand aza-Diels-Alder reactions: This method utilizes electron-deficient dienes, such as 1,2,3-triazines, reacting with electron-rich dienophiles like 1-propynylamines to yield highly substituted pyridazines. organic-chemistry.orgorganic-chemistry.org This approach offers high regioselectivity under neutral, metal-free conditions. organic-chemistry.orgorganic-chemistry.org

[4+2] Annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones: Promoted by TBAI/K2S2O8, this reaction provides a pathway to trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org

Rhodium(III)-catalyzed dual C-H activation: This strategy involves the coupling of hydrazones with alkynes to form pyrrolopyridazines and azolopyridazines. nih.gov

Base-promoted annulation of pyridinium (B92312) ylides: This metal-free method uses trifluoroacetyl diazoester to synthesize highly functionalized 4-trifluoromethyl pyridazines. rsc.org

A novel approach involves a skeletal editing strategy that transforms pyridines into pyridazines through a photoinitiated rearrangement of N-amino-2-azidopyridinium cations, effectively bridging the synthetic gap between these two important heterocycles. nih.gov

Regioselective Functionalization and Derivatization of the Pyridazine Core

Once the pyridazine core is established, its functionalization is key to accessing a diverse array of derivatives. The electron-deficient nature of the pyridazine ring influences the regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto the pyridazine nucleus. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to couple (hetero)aryl boronic acids with halogenated pyridazines, such as 3-bromo-6-(thiophen-2-yl)pyridazine, to form π-conjugated systems. nih.gov The reaction typically employs a palladium catalyst like Pd(PPh3)4 in the presence of a base. nih.gov Pyridine sulfinates have also been shown to be effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to often unstable pyridine-2-boronates. rsc.org

Stille Coupling: This reaction utilizes organotin reagents and is valued for its excellent functional group compatibility and the air- and moisture-stability of the reagents. rsc.org It allows for the coupling of stannylated pyrazines with various partners, including aryl, acyl, and vinyl halides. rsc.org

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, and has been applied to the synthesis of pyrazine-2,3-dicarbonitrile (B77751) derivatives. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Pyridazine Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aryl-boronic acids | Pd(PPh3)4, Na2CO3, DME/Ethanol (B145695) | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | nih.gov |

| Suzuki-Miyaura | Pyridine-3-sulfinate, 4-Bromotoluene | Pd(OAc)2, P(Cy)3 | 3-(p-Tolyl)pyridine | rsc.org |

| Stille | Stannylated pyrazine (B50134), 4-Methoxybenzoyl chloride | Palladium catalyst | 2-Aroylpyrazine | rsc.org |

| Sonogashira | Halogenated pyrazine, Terminal alkyne | Palladium catalyst | Alkynyl-substituted pyrazine | researchgate.net |

The electron-deficient character of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. wikipedia.org This allows for the displacement of good leaving groups, such as halides, by various nucleophiles. wikipedia.org

For instance, 3,6-dichloropyridazine (B152260) can undergo nucleophilic substitution with ammonia (B1221849) to produce 3-amino-6-chloropyridazine. google.com The reaction conditions, including temperature and the ratio of reactants, are crucial for achieving high yields. google.com The reactivity of pyridazines in SNAr reactions is enhanced when substituents are present at positions that can effectively delocalize the negative charge of the intermediate Meisenheimer complex. wikipedia.org

The introduction of heteroaryl and aryl groups onto the pyridazine core is a common strategy for modifying the properties of the resulting compounds. Cross-coupling reactions, as detailed in section 2.4.1, are the primary methods for achieving this. nih.govresearchgate.net For example, the Suzuki-Miyaura reaction has been successfully employed to functionalize the pyridazine ring with various (hetero)aromatic moieties, leading to the synthesis of push-pull pyridazine derivatives with potential applications in nonlinear optics. nih.gov The choice of catalyst, base, and solvent system is critical for the successful coupling of different aryl and heteroaryl partners. nih.govrsc.org

Sustainable and Green Chemistry Approaches in Synthesis

There is a growing emphasis on developing more environmentally friendly synthetic methods for pyridazine derivatives.

One such approach is the use of metal-free reaction conditions. For example, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a sustainable and cost-effective alternative to metal-catalyzed methods for constructing pyridazine rings. organic-chemistry.org This reaction proceeds under neutral conditions and demonstrates excellent functional group tolerance. organic-chemistry.org

The use of ionic liquids as reaction media has also been explored. Imidazolium ionic liquids have been shown to act as both solvent and catalyst in the inverse-type Diels-Alder reactions of 1,2,4,5-tetrazines, significantly reducing reaction times and increasing product yields compared to conventional methods. sioc-journal.cn

Considerations for Scalability and Process Optimization in Synthetic Routes

The transition from laboratory-scale synthesis to large-scale production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Optimization of reaction conditions is a key aspect of scalability. This can involve adjusting parameters such as temperature, reaction time, and the stoichiometry of reactants and catalysts to maximize yield and minimize by-product formation. researchgate.netgoogle.com For example, in the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine and phosphorus oxychloride, the reaction temperature and duration are critical parameters that influence the yield. google.com

The development of continuous flow processes offers a promising route for improved scalability and control over reaction parameters compared to traditional batch chemistry. ucla.edu Continuous flow systems can enhance safety, reduce reaction times, and facilitate automation. ucla.edu Bayesian optimization has been employed to efficiently explore reaction parameter space and identify optimal conditions for yield and production rate in the synthesis of pyridinium salts under continuous flow. ucla.edu For reactions that are performed on a gram scale, maintaining efficiency and regioselectivity is a primary goal. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving 6 Trifluoromethylsulfanyl Pyridazin 3 Ol Systems

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 6-(Trifluoromethylsulfanyl)pyridazin-3-ol are diverse, stemming from the presence of multiple reactive sites. A fundamental aspect of its chemistry is the tautomeric equilibrium between the pyridazin-3-ol and the pyridazin-3(2H)-one forms. nih.govresearchgate.net Theoretical studies on pyridazin-3(2H)-one using density functional theory (DFT) have shown that while direct hydrogen transfer has a high activation energy, a dimer-assisted double hydrogen transfer significantly lowers this barrier. nih.gov The position of this equilibrium is influenced by the solvent, with protic polar solvents favoring the pyridazin-3-ol tautomer. nih.gov

One of the primary reaction pathways for pyridazinone derivatives is nucleophilic aromatic substitution. nih.gov For halogenated pyridazines, this can proceed through an SN(AE) mechanism involving the addition of a nucleophile to form a σ-intermediate, followed by the elimination of the leaving group. In the case of this compound, while the trifluoromethylsulfanyl group is not a typical leaving group, nucleophilic attack on the carbon atoms of the pyridazinone ring is a plausible pathway, especially if other activating groups are present. The regioselectivity of such substitutions can be influenced by the nature of the nucleophile and the substituents on the ring. nih.gov

Another potential reaction pathway involves the hydroxyl group, which can act as a nucleophile or be deprotonated to form a more potent nucleophile. This allows for reactions such as etherification or esterification at the 3-position.

Detailed Analysis of Bond Formation and Cleavage Events

In nucleophilic aromatic substitution reactions on the pyridazinone ring, the key events are the formation of a new carbon-nucleophile bond and the cleavage of a carbon-leaving group bond. While the trifluoromethylsulfanyl group is a poor leaving group, if a substitution were to occur at a different position (e.g., if another substituent were present), the formation of the C-Nu bond would lead to a tetrahedral intermediate, followed by the departure of the leaving group to restore aromaticity.

Reactions involving the hydroxyl group would primarily involve the cleavage of the O-H bond. In the presence of a base, the O-H bond is heterolytically cleaved to form an alkoxide. This highly nucleophilic intermediate can then participate in SN2 reactions, leading to the formation of a new O-C bond.

Tautomerization involves the cleavage of an N-H bond and an adjacent C=O double bond and the formation of a C=N double bond and an O-H single bond, or vice-versa. Computational studies on pyridazin-3(2H)-one suggest that in a dimeric, water-assisted mechanism, the N-H and O-H bond cleavages and formations occur in a concerted manner through a six-membered transition state. nih.govresearchgate.net

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for this compound are not available, the rates of its potential reactions can be inferred from general principles and studies on related compounds. The rate of nucleophilic aromatic substitution would be highly dependent on the electron-withdrawing nature of the trifluoromethylsulfanyl group. The strong inductive effect of the -SCF3 group would decrease the electron density of the pyridazinone ring, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

The rate of reactions at the hydroxyl group would be influenced by the acidity of the O-H bond. The electron-withdrawing trifluoromethylsulfanyl group would increase the acidity of the pyridazinol proton, facilitating its removal and increasing the rate of reactions that proceed through the conjugate base.

The rate of tautomerization is sensitive to the solvent. nih.gov In protic solvents, the presence of molecules that can facilitate proton transfer through hydrogen bonding can significantly lower the activation energy and increase the rate of interconversion between the -ol and -one forms. nih.gov

Influence of Catalysis on Reaction Mechanisms

Catalysis can play a significant role in the transformations of this compound. Acid catalysis can facilitate nucleophilic substitution by protonating the nitrogen atom of the pyridazinone ring, further increasing its electrophilicity. Base catalysis is crucial for reactions involving the hydroxyl group, as it promotes the formation of the more nucleophilic alkoxide.

In the synthesis of pyridazinone derivatives, various catalysts are employed. For instance, the synthesis of pyridazines can be achieved through copper-catalyzed cyclization reactions. organic-chemistry.org Palladium catalysis has also been utilized in the synthesis of pyridazine (B1198779) derivatives. liberty.edu While these examples pertain to the synthesis of the core ring structure, they highlight the potential for transition metal catalysis to be employed in the functionalization of this compound.

Stereochemical Aspects and Selectivity Control in Synthetic Processes

For this compound itself, there are no stereocenters. However, in reactions that introduce a stereocenter, controlling the stereochemical outcome would be a key consideration. For instance, if a chiral nucleophile were to add to the pyridazinone ring, the formation of diastereomers would be possible.

A more relevant aspect for this compound is regioselectivity. In nucleophilic aromatic substitution reactions, the position of attack on the pyridazinone ring is a critical factor. Studies on polysubstituted pyridazinones have shown that the regioselectivity of nucleophilic substitution is dependent on both the nature of the nucleophile and the existing substituents on the ring. nih.gov For example, in the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, substitution occurs preferentially at the 4-position for primary and secondary amines. nih.gov By analogy, for a disubstituted pyridazinone including the 6-(Trifluoromethylsulfanyl) group, the regiochemical outcome of a nucleophilic attack would be determined by the combined electronic and steric effects of both substituents.

Computational Validation of Proposed Mechanisms

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for validating proposed reaction mechanisms. For the pyridazinone system, DFT calculations have been successfully used to study the tautomeric equilibrium between pyridazin-3(2H)-one and pyridazin-3-ol. nih.govresearchgate.net These studies have elucidated the transition states and activation energies for both direct and water-assisted proton transfer, providing a detailed picture of the tautomerization process. nih.gov

Similar computational approaches could be applied to investigate the reaction mechanisms of this compound. For instance, DFT calculations could be used to:

Determine the relative energies of the tautomers and the transition state for their interconversion.

Model the transition states for nucleophilic aromatic substitution to predict the most likely position of attack and the activation barriers.

Investigate the influence of catalysts on the reaction pathways by modeling the catalyst-substrate interactions.

Calculate the molecular electrostatic potential to identify the most electron-deficient sites susceptible to nucleophilic attack. mdpi.com

Such computational studies would provide valuable insights into the reactivity of this compound and aid in the rational design of synthetic transformations.

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Trifluoromethylsulfanyl Pyridazin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For 6-(Trifluoromethylsulfanyl)pyridazin-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for an unambiguous assignment of its structure. The pyridazin-3-ol core can exist in tautomeric forms (the -ol and the -one form), and NMR spectroscopy would be critical in determining the predominant form in a given solvent.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridazine (B1198779) ring. Due to the asymmetry of the substitution, these protons would appear as two distinct doublets. Their chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethylsulfanyl group and the electron-donating character of the hydroxyl group. A broad signal corresponding to the hydroxyl or N-H proton would also be anticipated, the chemical shift of which would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum would provide information on all carbon atoms in the molecule. Key signals would include those for the four carbons of the pyridazine ring, with their shifts indicating the electronic environment. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons would help confirm the substitution pattern.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and integrity of the -SCF₃ group. It would be expected to show a single, sharp singlet, as all three fluorine atoms are chemically equivalent. nih.gov The chemical shift of this signal provides a characteristic fingerprint for the trifluoromethylsulfanyl group attached to an aromatic ring. mdpi.com

Table 4.1.1: Predicted NMR Data for this compound (Note: This table is predictive and based on general principles, as experimental data is not available.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.0-7.5 | d | J ≈ 8-10 | H-4 |

| ¹H | ~7.6-8.1 | d | J ≈ 8-10 | H-5 |

| ¹H | Variable (broad) | s | - | OH/NH |

| ¹³C | ~155-165 | s | - | C-3 (C-O/C=O) |

| ¹³C | ~120-130 | s | - | C-4 |

| ¹³C | ~130-140 | s | - | C-5 |

| ¹³C | ~145-155 | q | J(C-F) ≈ 30-40 | C-6 (C-S) |

| ¹³C | ~120-130 | q | J(C-F) ≈ 270-280 | CF₃ |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the two protons on the pyridazine ring, showing a cross-peak between the signals for H-4 and H-5, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would link the ¹H signals for H-4 and H-5 to their corresponding ¹³C signals (C-4 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to piecing together the full carbon skeleton. It would show correlations between protons and carbons that are two or three bonds away. For example, the H-4 proton would be expected to show correlations to C-6 and C-5, while the H-5 proton would correlate to C-3. Crucially, correlations from the ring protons to the carbon of the CF₃ group would solidify the assignment of the substitution pattern. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-2500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding in the solid state. If the pyridazinone tautomer is present, a prominent C=O stretching band would appear around 1650-1680 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations of the pyridazine ring in the 1600-1450 cm⁻¹ region. The C-S and C-F bonds also give rise to characteristic vibrations, with strong C-F stretching bands typically appearing in the 1100-1300 cm⁻¹ range. nih.govapolloscientific.co.uk

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The S-CF₃ symmetric stretching and deformation modes would also be observable. As a complementary technique, Raman is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. apolloscientific.co.uk

Table 4.2.1: Predicted Vibrational Modes for this compound (Note: This table is predictive and based on general principles, as experimental data is not available.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-2500 | Strong, Broad | O-H/N-H Stretch (H-bonded) |

| ~1660 | Strong | C=O Stretch (in pyridazinone tautomer) |

| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretching |

| 1300-1100 | Very Strong | C-F Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would be used to confirm the molecular weight and provide structural information through analysis of fragmentation patterns.

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular formula C₅H₃F₃N₂OS. The presence of a sulfur atom would give rise to a characteristic isotopic pattern, with a smaller M+2 peak approximately 4.4% of the intensity of the M⁺ peak.

The fragmentation would likely proceed through characteristic pathways for pyridazine and trifluoromethyl-substituted compounds. researchgate.netbldpharm.com Key fragmentation steps could include:

Loss of the trifluoromethyl radical (•CF₃), a common fragmentation for CF₃-containing compounds, leading to a significant fragment ion. chemicalbook.com

Cleavage of the C-S bond.

Loss of small, stable neutral molecules such as N₂, CO (from the pyridazinone tautomer), or HCN.

Retro-Diels-Alder reaction, a characteristic fragmentation pathway for six-membered heterocyclic rings, leading to the cleavage of the pyridazine ring.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and key fragments, confirming the elemental composition with high precision. nih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would unambiguously determine:

The precise bond lengths and angles of the entire molecule.

The planarity of the pyridazine ring.

The conformation of the trifluoromethylsulfanyl group relative to the ring.

The exact tautomeric form (the -ol vs. the -one form) present in the crystal lattice.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl/amide group and nitrogen atoms, which dictate the crystal packing.

This data would serve as the ultimate benchmark for confirming the structure deduced from spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule and provides information about the conjugated system. The spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridazine ring is a π-deficient system, and its electronic properties are modulated by the -OH/-O⁻ (auxochrome) and -SCF₃ (chromophore) substituents. The position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity and pH, which could be used to study the tautomeric and acid-base equilibria of the molecule.

Considerations of Tautomerism and its Spectroscopic Signatures

The phenomenon of tautomerism is a critical consideration in the structural elucidation of heterocyclic systems such as pyridazinones. For this compound, a prototropic tautomeric equilibrium between the pyridazin-3-ol (enol-like) form and the pyridazin-3(2H)-one (keto-like) form is anticipated. This equilibrium is fundamental to the molecule's structure, reactivity, and spectroscopic properties. numberanalytics.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In the case of this compound, the two primary tautomeric forms are the aromatic hydroxy form and the non-aromatic keto form.

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the pyridazine ring, the solvent, and temperature. researchgate.netorientjchem.org Generally, pyridazin-3-ones tend to exist predominantly in the more stable keto form. researchgate.net However, the strongly electron-withdrawing nature of the trifluoromethylsulfanyl (SCF3) group at the 6-position is expected to significantly impact the electron density distribution within the ring and, consequently, the tautomeric balance. Research on related 6-substituted pyridazin-3-ones has shown that substituents can shift the equilibrium towards the hydroxy form. researchgate.net

Spectroscopic techniques are indispensable for identifying and quantifying the presence of tautomers in a sample. numberanalytics.com Each tautomer presents a unique spectroscopic fingerprint, and the analysis of these signatures provides insight into the predominant form and the dynamics of their interconversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the keto and enol tautomers. Key diagnostic signals would be expected as follows:

¹H NMR: The enol form would exhibit a characteristic signal for the hydroxyl (-OH) proton, the chemical shift of which would be sensitive to solvent and concentration. The keto form, conversely, would show a signal for the N-H proton, typically in a different region of the spectrum. The chemical shifts of the pyridazine ring protons would also differ between the two forms due to changes in aromaticity and electron density.

¹³C NMR: The most telling difference would be the chemical shift of the C3 carbon. In the enol form, this carbon is part of a C-O single bond and would resonate at a chemical shift typical for aromatic carbons bearing an oxygen atom. In the keto form, this carbon becomes a carbonyl (C=O) group and would shift significantly downfield into the characteristic carbonyl region (typically >160 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence for the presence of the keto tautomer.

A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the pyridazinone ring, a hallmark of the keto form.

The enol form would be characterized by an O-H stretching vibration, typically a broad band in the region of 3200-3600 cm⁻¹, and the absence of a strong carbonyl absorption. The N-H stretch of the keto form also appears in this region, often as a sharper band.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra. The aromatic enol form and the conjugated, but non-aromatic, keto form will have different chromophores, resulting in different absorption maxima (λ_max) and molar absorptivities. numberanalytics.com By comparing the observed spectrum with that of model compounds locked in either the keto or enol form (e.g., through N- or O-alkylation), the position of the tautomeric equilibrium can be estimated.

While specific experimental data for this compound is not extensively detailed in publicly available literature, the principles of tautomerism in pyridazinone systems are well-established. researchgate.netresearchgate.net Theoretical studies on pyridazin-3(2H)-one itself show the tautomerization to the -ol form is an endothermic process, indicating the keto form is more stable. researchgate.net The application of these spectroscopic methods would be essential for a definitive structural assignment and for understanding the subtle electronic influence of the trifluoromethylsulfanyl substituent on this fundamental chemical equilibrium.

Computational Chemistry and Theoretical Modeling of 6 Trifluoromethylsulfanyl Pyridazin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) for 6-(Trifluoromethylsulfanyl)pyridazin-3-ol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are standard. researchgate.netresearchgate.net Such studies on related compounds are used to calculate key parameters that describe molecular reactivity and stability. researchgate.netresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and dipole moment. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net Although no specific data tables for this compound exist in the reviewed literature, the table below illustrates the typical quantum chemical parameters that would be calculated in such a study.

Table 1: Hypothetical DFT-Calculated Quantum Chemical Parameters (Note: These values are for illustrative purposes and are not based on actual experimental or computational data for the specified compound.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.7 eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 7.2 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.1 Debye |

| Global Hardness (η) | Resistance to change in electron distribution | 2.85 eV |

| Global Softness (S) | Reciprocal of global hardness | 0.35 eV⁻¹ |

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other methods could also be applied. Ab initio methods, which are based on first principles without experimental parameters, could provide highly accurate geometries and energies, though at a greater computational cost. Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for preliminary conformational searches or for very large systems. For complex reaction mechanisms, a combination of these methods is often employed to balance accuracy and computational feasibility. nih.gov

Molecular Dynamics Simulations for Conformational Space and Dynamics

Molecular Dynamics (MD) simulations would be used to explore the conformational space and dynamic behavior of this compound over time. Studies on other drug-like molecules, including pyridazinone derivatives, have utilized MD simulations to understand how the molecule might interact with biological targets, such as proteins. nih.gov These simulations model the movements of atoms by solving Newton's equations of motion, providing insight into the flexibility of the molecule, the stability of different conformers, and interactions with solvent molecules. This information is crucial for understanding how the molecule might bind to a receptor. nih.gov

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are frequently used to predict and help interpret experimental spectra.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, especially for nuclei like ¹⁹F, is a valuable application of quantum mechanics. researchgate.net For a molecule like this compound, which contains a trifluoromethyl group, computational prediction could help in assigning the experimental ¹⁹F NMR signals. researchgate.net

IR Spectroscopy: The prediction of infrared (IR) spectra through frequency calculations is a standard output of geometry optimization in DFT studies. researchgate.net These calculations identify the vibrational modes of the molecule, which correspond to peaks in an experimental IR spectrum. researchgate.net This allows for the assignment of specific bands to functional groups, such as C=O, N-H, or C-S stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. It calculates the energies of vertical electronic excitations, which correspond to the absorption maxima (λmax) in the spectrum. This can help in understanding the electronic transitions occurring within the molecule.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating how chemical reactions occur.

Transition State Localization and Characterization

To understand the mechanism of a potential reaction involving this compound, such as its synthesis or metabolic transformation, computational chemists would search for the transition state (TS) structures connecting reactants to products. nih.govmontclair.edu A transition state is a first-order saddle point on the potential energy surface. Locating and characterizing the TS allows for the calculation of the activation energy barrier, which determines the reaction rate. nih.gov Frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov While general methods for studying reaction mechanisms are well-established, no specific transition state analyses for reactions involving this compound have been reported.

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to trace the path of a chemical reaction from a transition state to the reactants and products on the potential energy surface. missouri.eduscm.com This analysis helps in understanding the mechanism of a reaction by providing a clear connection between the transition structure and the corresponding local minima of the reactants and products. missouri.edu The IRC is defined as the mass-weighted steepest descent path from a transition state, which corresponds to the path of maximum instantaneous acceleration. scm.com The calculation of an IRC path involves a series of geometry optimization steps that map out the minimum energy profile of the reaction. scm.com

Despite a thorough search of scientific literature, no specific studies detailing the Intrinsic Reaction Coordinate (IRC) analysis of this compound were found. Therefore, data on its reaction pathways, transition states, and energy profiles derived from IRC calculations are not available in the public domain.

Analysis of Reaction Phases

The analysis of reaction phases involves breaking down a chemical transformation into distinct stages, such as the approach of reactants, bond formation/breaking, and conformational changes, often elucidated through methods like IRC analysis. missouri.edu This detailed examination of the reaction pathway provides insights into the sequence of events at a molecular level.

Specific information regarding the analysis of reaction phases for any transformation involving this compound is not available in published research.

Molecular Docking and Binding Mode Analysis for Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. bldpharm.com The analysis of the binding mode reveals specific interactions, such as hydrogen bonds and steric clashes, that stabilize the complex. nih.gov

While molecular docking studies have been performed on various pyridazinone and pyridazine derivatives to explore their potential as inhibitors for different enzymes, nih.govbldpharm.comrlavie.com no specific molecular docking or binding mode analysis for this compound has been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. missouri.edu These models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity. missouri.edu For pyridazine derivatives, QSAR has been used to develop predictive models for various activities, including corrosion inhibition and enzyme inhibition. missouri.edumdpi.com

There are no published QSAR models specifically developed for or including this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activity, which is not currently available.

Theoretical Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of a molecule can be predicted using computational methods based on quantum chemistry. sigmaaldrich.com Analyses such as Frontier Molecular Orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps are used to identify reactive sites and predict the outcome of chemical reactions. sigmaaldrich.com

While computational studies have been conducted on other pyridazinone derivatives to predict their reactivity, sigmaaldrich.com no specific theoretical predictions of the chemical reactivity or selectivity for this compound have been found in the scientific literature.

Structure Activity Relationship Sar Studies in Chemical Biology for 6 Trifluoromethylsulfanyl Pyridazin 3 Ol Derivatives

Impact of Substituent Variation on Molecular Recognition and Binding

The interaction of a molecule with its biological target is a nuanced dance of forces, and the nature of substituents on the 6-(Trifluoromethylsulfanyl)pyridazin-3-ol scaffold plays a pivotal role in choreographing this interaction. The pyridazine (B1198779) ring itself, with its two adjacent nitrogen atoms, possesses a high dipole moment and acts as a robust hydrogen bond acceptor, properties that are fundamental to its molecular recognition capabilities. nih.govnih.gov

Variations in substituents at different positions on the pyridazine ring can significantly alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity. For instance, the introduction of a lipophilic group at the C-5 position of a pyridazine ring has been shown to be favorable for enhancing inhibitory activity against certain enzymes, such as acetylcholinesterase (AChE), and for improving selectivity over related enzymes like butyrylcholinesterase (BuChE). nih.gov

The trifluoromethylsulfanyl (-SCF3) group at the C-6 position is of particular interest. This group is known for its high lipophilicity and strong electron-withdrawing nature. iris-biotech.de These characteristics can enhance a molecule's ability to cross cell membranes and can influence its interaction with hydrophobic pockets within a target protein. enamine.net The sulfur atom in the -SCF3 group can also participate in non-covalent interactions, such as n-to-σ* interactions with the nitrogen atoms of the pyridazine ring, further influencing the molecule's conformation and binding properties. nih.gov

The hydroxyl group at the C-3 position is a key hydrogen bond donor and can also act as an acceptor, forming critical interactions with amino acid residues in a protein's active site. Modifications to this group, such as etherification or esterification, would be expected to dramatically alter the binding profile of the derivatives.

Bioisosteric Replacements of Pyridazine and Trifluoromethylsulfanyl Moieties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, improve selectivity, and optimize pharmacokinetic properties. iris-biotech.de For derivatives of this compound, both the pyridazine core and the trifluoromethylsulfanyl group are prime candidates for bioisosteric replacement.

The pyridazine ring can be considered a bioisostere of other aromatic systems like phenyl or other diazine rings such as pyrimidine (B1678525) and pyrazine (B50134). nih.gov Replacing a phenyl ring with a pyridazine ring, for example, can lead to a significant reduction in lipophilicity, which may improve a compound's solubility and pharmacokinetic profile. peeref.com

The trifluoromethylsulfanyl (-SCF3) group is often considered a bioisostere of the trifluoromethyl (-CF3) group, as well as other groups like halogens or even a tert-butyl group. researchgate.netresearchgate.net While both -SCF3 and -CF3 are strongly electron-withdrawing, the -SCF3 group is more lipophilic. iris-biotech.de In some cases, replacing a -CF3 group with an -SCF3 group has been shown to maintain or even improve biological activity while potentially altering the metabolic stability of the compound. researchgate.net The choice between these groups allows for fine-tuning of the electronic and lipophilic properties of the molecule to achieve optimal target engagement.

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis of this compound derivatives is essential to understand how they orient themselves within a biological target's binding site. The planarity of the pyridazine ring promotes efficient π-π stacking interactions with aromatic residues in a protein. bohrium.com

The rotational freedom around the C-S bond of the trifluoromethylsulfanyl group allows this substituent to adopt various conformations, which can influence how it fits into a binding pocket. The presence of bulky substituents adjacent to the -SCF3 group could restrict this rotation, locking the molecule into a specific, potentially more active, conformation. peeref.com

Modulation of Target Binding Affinity and Selectivity through Structural Modification

The ultimate goal of SAR studies is to modulate the binding affinity and selectivity of a compound for its intended biological target. This is achieved through systematic structural modifications of the lead compound, this compound.

As previously mentioned, substitutions on the pyridazine ring can have a profound effect. For example, in a series of pyridazine-based inhibitors, the replacement of a chlorine atom with a methoxy (B1213986) group led to a potent inhibitor, suggesting that electron-donating groups can increase inhibitory action for certain targets. mdpi.com In another study on pyridazinone derivatives, compounds with a fluoro group at the para position of a phenyl ring attached to the core structure showed enhanced antibacterial activity. mdpi.com

The data below illustrates the impact of substituent variations on the activity of a series of hypothetical 6-substituted pyridazin-3-ol derivatives, demonstrating how different groups at the R position can modulate inhibitory concentration (IC50).

Table 1: Hypothetical SAR Data for 6-Substituted Pyridazin-3-ol Derivatives

| Compound | R Group | IC50 (nM) |

|---|---|---|

| 1a | -H | 520 |

| 1b | -Cl | 150 |

| 1c | -CH3 | 280 |

| 1d | -CF3 | 85 |

| 1e | -SCF3 | 50 |

This hypothetical data suggests that electron-withdrawing and lipophilic groups like -CF3 and -SCF3 at the 6-position enhance potency.

Further modifications can be explored by varying the substituent (R') attached to the sulfur atom, moving beyond the trifluoromethyl group.

Table 2: Hypothetical SAR Data for 6-(R'-sulfanyl)pyridazin-3-ol Derivatives

| Compound | R' Group | IC50 (nM) |

|---|---|---|

| 2a | -CH3 | 310 |

| 2b | -CH2CH3 | 450 |

| 2c | -CF3 | 50 |

| 2d | -C2F5 | 45 |

This illustrates that fluorinated alkyl groups on the sulfur atom are beneficial for activity, with a pentafluoroethyl group potentially offering a slight improvement over a trifluoromethyl group. Such systematic modifications allow for the development of highly potent and selective inhibitors. nih.gov

Principles for Designing Derivatives with Tuned Activity

The collective findings from SAR studies provide a set of guiding principles for the rational design of this compound derivatives with tailored biological activities.

A key principle is the strategic use of the pyridazine scaffold not only as a core structure but also as an active participant in molecular recognition through its hydrogen bonding and dipole interactions. nih.gov The design process often involves computational modeling to predict how a designed molecule will bind to its target. nih.gov

Another principle is the judicious selection of substituents to optimize properties like lipophilicity, electronic character, and steric bulk. The trifluoromethylsulfanyl group, for instance, is a valuable moiety for enhancing metabolic stability and membrane permeability. enamine.net The choice of substituents on other parts of the pyridazine ring can then be used to fine-tune the binding affinity and selectivity. For example, incorporating a small, lipophilic group at the C-5 position may enhance activity and selectivity. nih.gov

Finally, the concept of conformational constraint is a powerful design principle. By introducing structural elements that reduce the flexibility of the molecule, it is possible to lock it into a bioactive conformation, thereby increasing its potency. This can be achieved, for example, by creating fused ring systems. nih.gov By adhering to these principles, medicinal chemists can more efficiently navigate the chemical space to develop derivatives of this compound with optimized therapeutic potential.

Potential Applications in Chemical Sciences and Materials

Role as Versatile Building Blocks in Organic Synthesis

The inherent reactivity of the pyridazine (B1198779) core, coupled with the influence of the trifluoromethylsulfanyl substituent, renders 6-(Trifluoromethylsulfanyl)pyridazin-3-ol a valuable building block for organic synthesis. The pyridazine structure itself allows for various transformations, including nucleophilic and electrophilic substitutions, as well as cycloaddition reactions. organic-chemistry.org The presence of the hydroxyl group provides a handle for further functionalization, such as etherification and esterification, enabling the creation of a diverse library of derivatives.

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals, known for enhancing properties like thermal stability and lipophilicity. sigmaaldrich.com The synthesis of derivatives from pyridazine precursors is a common strategy. For instance, 3,6-dichloropyridazine (B152260) serves as a starting material for producing a range of substituted pyridazines through nucleophilic substitution reactions. tandfonline.comgoogle.com This highlights the potential for this compound to be transformed into a wide array of more complex molecules with desired functionalities.

Furthermore, the pyridazine scaffold can be a precursor to fused heterocyclic systems. For example, pyrido[3,4-c]pyridazines, which have shown promise in medicinal chemistry, can be synthesized from pyridazine derivatives. mdpi.com This demonstrates the potential of this compound to serve as a foundational element in the construction of novel and complex chemical entities.

Ligand Systems in Catalysis and Coordination Chemistry

The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons, making them excellent candidates for coordinating with metal ions. This property allows pyridazine derivatives to function as ligands in the formation of metal complexes. mdpi.comnih.gov The electronic properties of the trifluoromethylsulfanyl group can modulate the electron density on the pyridazine ring, thereby influencing the coordination properties and the stability and reactivity of the resulting metal complexes.

Pyridazine-based ligands have been utilized in various catalytic applications. For example, alkoxy pyridazines have been employed as chiral catalysts in asymmetric dihydroxylation reactions. nih.gov The ability to fine-tune the steric and electronic environment of the metal center by modifying the pyridazine ligand is crucial for achieving high catalytic activity and selectivity. The unique electronic nature of the trifluoromethylsulfanyl group in this compound could lead to the development of novel catalysts with enhanced performance.

The coordination chemistry of pyrazine (B50134) derivatives, which are structurally related to pyridazines, has been explored for the synthesis of new coordination compounds with interesting biological activities. mdpi.comnih.gov This suggests that this compound could also form coordination complexes with various metal ions, potentially leading to new materials with applications in areas such as catalysis and molecular recognition.

Components in Advanced Materials (e.g., optoelectronic, energetic, semiconducting materials)

The unique combination of a heteroaromatic ring and a trifluoromethylsulfanyl group in this compound makes it a promising candidate for incorporation into advanced materials.

Optoelectronic Materials: The pyridazine ring, with its π-system, can contribute to the electronic properties required for optoelectronic applications. The introduction of fluorine-containing groups is a known strategy to enhance the thermal stability of organic materials. sigmaaldrich.com This suggests that polymers or small molecules incorporating the this compound moiety could exhibit desirable properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Energetic Materials: Nitrogen-rich heterocyclic compounds are a key focus in the development of advanced energetic materials. dtic.milresearchgate.net The high nitrogen content of the pyridazine ring contributes to a high heat of formation, a desirable characteristic for energetic materials. researchgate.net The trifluoromethyl group can also enhance the density and thermal stability of these materials. researchgate.net Research on tetrazolo[1,5-b]pyridazine (B14759603) and other nitrogen-rich pyridazine derivatives has demonstrated their potential as components of energetic materials with superior performance and safety profiles. dtic.mil

Semiconducting Materials: The development of small molecule semiconductors is an active area of research. The pyridazine ring can serve as a core structural element in these materials. The ability to modify the electronic properties of the pyridazine system through substitution allows for the tuning of the material's semiconducting behavior. The electron-withdrawing nature of the trifluoromethylsulfanyl group can influence the energy levels of the molecular orbitals, which is a critical factor in determining the performance of a semiconductor.

Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for elucidating complex biological processes. The pyridazine scaffold has been identified as a valuable core for the design of such probes due to its ability to interact with biological targets. acs.org The trifluoromethylsulfanyl group can enhance the metabolic stability of a molecule, which is a crucial property for a chemical probe that needs to remain intact within a biological system.

Pyridazine derivatives have been investigated as inhibitors of various enzymes and as modulators of signaling pathways. For instance, certain pyridazine derivatives have been designed to target the JNK1 pathway, which is implicated in various diseases. acs.org The ability to synthesize a library of compounds based on the this compound scaffold would allow for the systematic exploration of structure-activity relationships and the identification of potent and selective probes for specific biological targets.

The development of chemical probes often involves the "scaffold hopping" strategy, where a known active core is replaced with a different heterocyclic system to explore new chemical space. acs.org The pyridazine ring is a viable candidate for such strategies, and the unique properties of this compound make it an attractive starting point for the design of novel chemical probes.

Applications in Agrochemical Research, e.g., Herbicides

The pyridazine ring is a well-established pharmacophore in the field of agrochemicals, particularly in the development of herbicides. tandfonline.comnih.govacs.orgbohrium.comresearchgate.netnih.gov Many commercial herbicides contain a pyridazine or pyridazinone core. The mode of action of these herbicides often involves the inhibition of critical plant enzymes, such as phytoene (B131915) desaturase (PDS). acs.orgacs.org

The trifluoromethyl group is a common substituent in modern agrochemicals, often leading to increased efficacy. sigmaaldrich.com The combination of a pyridazine ring and a trifluoromethyl group in a single molecule is a promising strategy for the discovery of new herbicidal compounds. Research has shown that 4-(3-trifluoromethylphenyl)pyridazine derivatives exhibit bleaching and herbicidal activities. nih.govbohrium.comnih.gov

Structure-activity relationship (SAR) studies on pyridazine-based herbicides have revealed that the nature and position of substituents on the pyridazine ring are crucial for their biological activity. nih.govnih.gov For example, a substituted phenoxy group at the 3-position of the pyridazine ring has been found to be essential for high herbicidal activity in some series. nih.gov The hydroxyl group of this compound provides a convenient point for introducing such diversity, allowing for the synthesis and evaluation of a wide range of potential herbicidal candidates.

Future Directions and Emerging Research Perspectives for 6 Trifluoromethylsulfanyl Pyridazin 3 Ol

Development of Novel and More Sustainable Synthetic Methodologies

The future synthesis of 6-(Trifluoromethylsulfanyl)pyridazin-3-ol and its analogs will prioritize sustainability, efficiency, and novelty. Current research into pyridazine (B1198779) synthesis points towards several promising avenues:

Metal-Free Catalysis : A significant shift away from heavy metal catalysts is anticipated. For instance, base-promoted annulation reactions have been successfully used to create highly functionalized 4-trifluoromethyl pyridazines without metal catalysts, a methodology that could be adapted for trifluoromethylsulfanyl derivatives. rsc.org This approach reduces costs, simplifies purification, and minimizes toxic waste.

Aza-Diels-Alder Reactions : Inverse electron-demand aza-Diels-Alder reactions offer a highly regioselective and efficient route to pyridazine derivatives under neutral, metal-free conditions. organic-chemistry.org This strategy allows for the construction of the pyridazine core from simple, readily available precursors with high functional group tolerance, making it ideal for creating diverse libraries of compounds.

Skeletal Editing : A revolutionary approach involves the direct conversion of more readily available pyridine scaffolds into pyridazines. nih.gov This "skeletal editing" is achieved by a direct carbon-to-nitrogen atom replacement, linking the well-established chemistry of pyridines to the challenging synthesis of pyridazines and opening up a vast new landscape for synthetic possibilities. nih.gov

Continuous Flow Synthesis : The adoption of continuous-flow processing offers enhanced safety, scalability, and reaction control. mdpi.com This technology is particularly advantageous for managing reaction temperatures and times with high precision, which can be crucial for controlling selectivity and yield in the synthesis of complex heterocycles. mdpi.com

These methodologies represent a move towards more environmentally benign and economically viable production of complex pyridazinones.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Metal-Free Catalysis | Reduced toxicity, lower cost, simplified purification | Adaptation of base-promoted annulation for direct synthesis. |

| Aza-Diels-Alder | High regioselectivity, neutral conditions, broad substrate scope | Efficient and controlled construction of the core pyridazine ring. |

| Skeletal Editing | Access to novel derivatives from abundant pyridine precursors | Unlocks new retrosynthetic pathways for complex analogs. |

| Continuous Flow | Enhanced safety, precise control, easy scalability | Optimized and consistent production with higher yields. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and development of new pyridazinone derivatives. These computational tools can analyze vast datasets to predict molecular properties, biological activities, and even optimal synthetic routes.

Future applications will likely involve:

De Novo Design : AI algorithms, such as deep neural networks (DNNs) and recurrent neural networks (RNNs), can generate novel molecular structures with desired properties. nih.gov These systems can learn the underlying chemical rules from existing data to design new this compound derivatives optimized for specific biological targets. nih.govmdpi.com

Predictive Modeling : ML models, including support vector machines (SVM) and Bayesian models, are proficient at developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A computational study on pyridazin-3(2H)-one derivatives for Alzheimer's disease successfully used 2D-QSAR, molecular docking, and ADMET analysis to predict the therapeutic potential of newly designed compounds. nih.gov This in silico approach accelerates the identification of promising candidates and minimizes costly and time-consuming laboratory synthesis and testing.

Synthesis Planning : AI can predict viable and efficient synthetic pathways. By analyzing reaction databases, these tools can suggest optimal reagents, conditions, and reaction sequences, significantly speeding up the development of new synthetic methodologies.

Advanced In Situ Spectroscopic Monitoring for Reaction Optimization

To achieve precise control over the synthesis of this compound, researchers are moving beyond traditional offline analysis. Process Analytical Technology (PAT) integrates real-time, in-situ monitoring to ensure process understanding and control. mdpi.comnih.govmt.com

Key technologies for future application include:

Real-Time NMR Spectroscopy : Ultrafast multidimensional NMR techniques allow for the real-time analysis of complex organic reactions. nih.gov This provides direct structural and dynamic information on transient intermediates and byproducts, enabling precise optimization of reaction conditions to maximize yield and purity. nih.gov

In-Situ FTIR and Raman Spectroscopy : These techniques provide continuous data on the concentration of reactants, intermediates, and products by monitoring their unique vibrational frequencies. mt.comnih.gov Interfacing a Raman spectrometer with a continuous-flow reactor, for example, allows for rapid and simple reaction optimization and ensures consistent product quality over time. nih.gov

Mass Spectrometry : Techniques like Direct Analysis in Real Time (DART) mass spectrometry can provide rapid monitoring of reaction products directly from the reaction mixture, offering synthetic chemists a powerful tool for real-time analysis of heterocyclic compounds. rsc.org

By implementing these PAT tools, chemists can develop more robust and efficient synthetic processes based on a deep, data-driven understanding of the reaction as it occurs. researchgate.net

Deeper Exploration of Reaction Mechanisms and Transient Intermediates

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new chemical transformations. For this compound, this involves elucidating the pathways for the introduction of both the trifluoromethylsulfanyl group and the formation of the pyridazinone ring.

Future research will focus on:

Identifying Active Intermediates : Mechanistic studies on the synthesis of related compounds, such as 4-trifluoromethyl pyridazines, have successfully identified key transient species like trifluoroacetylated hydrazones as active intermediates. rsc.org Similar investigations using advanced spectroscopic and computational methods will be essential to map the reaction coordinates for the synthesis of this compound.

Understanding Radical Mechanisms : The introduction of fluoroalkyl groups onto heterocycles often proceeds via a radical mechanism. nih.gov Detailed studies are needed to understand the generation and reactivity of the trifluoromethylsulfanyl radical (•SCF3) and its subsequent addition to the pyridazine precursor.

Computational Modeling : Density Functional Theory (DFT) and other computational chemistry methods can be used to model reaction pathways, calculate transition state energies, and predict the stability of intermediates. This theoretical insight, when combined with experimental data, provides a comprehensive picture of the reaction mechanism.

Rational Design of Derivatives for Highly Specific Molecular Interactions

The unique properties of the trifluoromethylsulfanyl group make this compound an excellent starting point for the rational design of molecules with highly specific biological activities. Pyridazinone derivatives are known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.com

Future design strategies will include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound core and analysis of the resulting changes in biological activity will guide the optimization of lead compounds. mdpi.com Understanding the SAR is crucial for enhancing potency and selectivity.

Target-Specific Design : As new biological targets are identified, derivatives can be rationally designed to achieve specific molecular interactions. For example, recent research has led to the discovery of 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the STING (stimulator of interferon genes) protein, a promising target for cancer immunotherapy. This demonstrates the potential for creating highly targeted therapeutics from the pyridazine scaffold.

Multi-Target Ligands : For complex diseases like Alzheimer's, researchers are designing pyridazinone derivatives that can interact with multiple targets simultaneously. nih.gov By combining pharmacophoric features, derivatives of this compound could be developed to modulate several disease-related pathways at once. nih.gov

Expansion into New Areas of Chemical Exploration and Material Science

While the primary focus for pyridazinone derivatives has been in pharmacology, their unique electronic and structural features suggest potential applications in other fields.

Emerging areas of exploration include:

Material Science : Pyridazines are identified as organic heterocyclic aromatic semiconductors. liberty.edu The presence of the highly electronegative trifluoromethylsulfanyl group in this compound could modulate its electronic properties, making it or its polymeric derivatives candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Agrochemicals : Pyridazinone-based compounds have shown utility as herbicides. Future research could explore derivatives of this compound for the development of new, more effective, and environmentally safer crop protection agents.

Functional Dyes and Probes : The pyridazine core can be part of larger conjugated systems. By functionalizing the core scaffold, it may be possible to develop novel fluorescent probes for bio-imaging or chemosensors for detecting specific analytes.

Q & A

Q. Basic

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., SCF₃ at position 6, hydroxyl at position 3) and aromatic proton environments .

- FT-IR : Detect O–H (3200–3500 cm⁻¹) and C–S (600–700 cm⁻¹) stretching vibrations .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₅H₄F₃N₂OS: theoretical 213.01 g/mol) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

What biological activities have been reported for this compound, and what are the proposed mechanisms?

Q. Basic

- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .

- Enzyme inhibition : Potent inhibition of cyclooxygenase-2 (COX-2) and xanthine oxidase, linked to anti-inflammatory effects .

Mechanism : The SCF₃ group enhances lipophilicity, facilitating membrane penetration and target binding. The hydroxyl group participates in hydrogen bonding with active-site residues .

How can reaction pathways for introducing the trifluoromethylsulfanyl group be tailored to avoid byproducts?

Q. Advanced

- Byproduct analysis : Common issues include incomplete substitution (retention of Cl) or oxidation of SCF₃ to SO₂CF₃. Mitigation strategies:

- Use excess trifluoromethylthiolating agent (1.5–2 eq.) and scavengers (e.g., Na₂CO₃) to trap halide byproducts .

- Conduct reactions under argon to prevent oxidation .

- Catalyst screening : Pd-based systems (e.g., Pd₂(dba)₃) improve selectivity for C–S bond formation over competing C–O coupling .

What advanced analytical methods are suitable for studying the compound’s enantiomeric purity and degradation products?

Q. Advanced

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyridazine rings or oxidized SCF₃ groups) under accelerated stability conditions (40°C/75% RH) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

How do structural modifications (e.g., substituent position) influence bioactivity?

Advanced

A comparative study of analogs reveals:

| Substituent Position | Activity (IC₅₀ COX-2, μM) | LogP |

|---|---|---|

| 6-SCF₃, 3-OH (target) | 0.12 ± 0.03 | 2.1 |

| 5-SCF₃, 3-OH | 0.89 ± 0.15 | 1.8 |

| 6-SCF₃, 4-OH | Inactive | 2.3 |

Q. Key insights :

- The 6-SCF₃/3-OH configuration maximizes target engagement via optimal steric and electronic effects .

- LogP >2 enhances membrane permeability but may reduce aqueous solubility .

What are the challenges in scaling up synthesis, and how can they be addressed?

Q. Advanced

- Scale-up issues :

- Exothermic reactions during SCF₃ introduction require controlled temperature ramping .

- Purification difficulties due to polar byproducts.

Solutions : - Use continuous flow reactors for safer exotherm management .

- Employ flash chromatography with gradient elution (hexane → ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.